molecular formula C9H9ClO2S B2609849 2-phenylcyclopropane-1-sulfonyl chloride CAS No. 927636-13-3

2-phenylcyclopropane-1-sulfonyl chloride

Cat. No.: B2609849
CAS No.: 927636-13-3
M. Wt: 216.68
InChI Key: FEPOIQPPYDWSBG-UHFFFAOYSA-N
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Properties

IUPAC Name

2-phenylcyclopropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c10-13(11,12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPOIQPPYDWSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1S(=O)(=O)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

    Cyclopropanesulfonyl chloride: Similar structure but lacks the phenyl group.

    Phenylsulfonyl chloride: Similar structure but lacks the cyclopropane ring.

    Cyclopropylsulfonyl chloride: Similar structure but lacks the phenyl group.

Uniqueness: 2-Phenylcyclopropane-1-sulfonyl chloride is unique due to the presence of both the cyclopropane ring and the phenyl group, which confer distinct reactivity and selectivity in chemical reactions . The combination of these structural features makes it a valuable intermediate in organic synthesis .

Biological Activity

2-Phenylcyclopropane-1-sulfonyl chloride is an organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a cyclopropane ring and a sulfonyl chloride group, contribute to its reactivity and potential biological applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant research findings.

This compound (CAS No. 927636-13-3) is characterized by the following chemical properties:

  • Molecular Formula : C10H9ClO2S
  • Molecular Weight : 216.69 g/mol
  • Structure : Contains a phenyl group attached to a cyclopropane ring with a sulfonyl chloride substituent.

The biological activity of this compound is primarily attributed to its sulfonyl chloride group, which is highly electrophilic. This allows it to react with nucleophiles in biological systems, such as amino acids in proteins, leading to the formation of covalent bonds. This mechanism can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Key Reactions:

  • Substitution Reactions : The sulfonyl chloride can be substituted with nucleophiles (amines, alcohols) to form sulfonamide derivatives.
  • Modification of Proteins : The compound can introduce sulfonyl groups into proteins, potentially altering their stability and activity.
  • Formation of Sulfonamides : This is significant in drug development as sulfonamides have known therapeutic properties.

Biological Applications

Research indicates that this compound has several potential applications in biology and medicine:

  • Drug Development : It serves as an intermediate in synthesizing various pharmaceuticals, particularly sulfonamide antibiotics.
  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes by modifying their active sites through covalent bonding.
  • Cancer Research : There is ongoing investigation into its potential as an anti-cancer agent due to its ability to interact with molecular targets involved in tumor growth.

Case Studies & Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibitory Effects on Enzymes :
    • A study demonstrated that this compound effectively inhibits cyclooxygenases (COX) and lipoxygenases, enzymes involved in inflammatory responses. The IC50 values indicated significant inhibition at low concentrations .
  • Protein Modification :
    • Research highlighted the ability of this compound to modify proteins by introducing sulfonyl groups, which can enhance or inhibit protein function depending on the target.
  • Pharmaceutical Applications :
    • Investigations into its role as a pharmaceutical intermediate revealed its utility in synthesizing compounds with antimicrobial properties .

Comparative Analysis

A comparison with similar compounds reveals the unique properties of this compound:

Compound NameStructureUnique Features
2-(4-methylphenyl)cyclopropane-1-sulfonyl chlorideSimilar cyclopropane structureMethyl substitution affects reactivity
Phenylsulfonyl chlorideLacks cyclopropane ringMore reactive due to absence of steric hindrance
Cyclopropanesulfonyl chlorideLacks phenyl groupLess stable due to lack of resonance stabilization

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